molecular formula C9H8Cl2O2S B2554923 2,2-Dichlorocyclopropyl phenyl sulfone CAS No. 38435-04-0

2,2-Dichlorocyclopropyl phenyl sulfone

Cat. No.: B2554923
CAS No.: 38435-04-0
M. Wt: 251.12
InChI Key: XPHUXLOBBBGMAU-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropyl phenyl sulfone is an organic compound with the molecular formula C₉H₈Cl₂O₂S. It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a phenyl sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichlorocyclopropyl phenyl sulfone typically involves the reaction of chloroform with phenyl vinyl sulfide. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a suitable solvent like dichloromethane. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichlorocyclopropyl phenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichlorocyclopropyl phenyl sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichlorocyclopropyl phenyl sulfone involves its interaction with various molecular targets and pathways. The sulfone group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorocyclopropyl phenyl sulfide: Similar structure but lacks the sulfone group.

    Phenyl sulfone: Contains the sulfone group but lacks the cyclopropyl ring.

    Cyclopropyl phenyl sulfone: Similar structure but lacks the chlorine atoms.

Uniqueness

2,2-Dichlorocyclopropyl phenyl sulfone is unique due to the presence of both the cyclopropyl ring and the sulfone group, which imparts distinct chemical properties and reactivity. The chlorine atoms on the cyclopropyl ring further enhance its reactivity, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-9(11)6-8(9)14(12,13)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHUXLOBBBGMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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